molecular formula C17H33NO3Si B12279378 (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine

Cat. No.: B12279378
M. Wt: 327.5 g/mol
InChI Key: WLPIYVBTSYGOSM-UHFFFAOYSA-N
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Description

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is a complex organic compound that features a pyrrolidine ring with various functional groups attached. The compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine typically involves multiple steps. One common method includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces hydrocarbons .

Scientific Research Applications

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is achieved by nucleophilic attack on the silicon atom, leading to the formation of a stable silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C17H33NO3Si

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate

InChI

InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3

InChI Key

WLPIYVBTSYGOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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